Chiral Intermediate in Catalytic Asymmetric Synthesis of Cyclohexylnorstatine: Yield Benchmarking
In the catalytic asymmetric synthesis of cyclohexylnorstatine—the C-terminal residue of the renin-inhibitory tripeptide KRI 1314—(E)-4-cyclohexyl-2-buten-1-ol (the C1 positional isomer of the target compound) serves as the critical allylic alcohol substrate for Sharpless epoxidation. Using catalytic d-(−)-diisopropyl tartrate (7.5 mol %) and Ti(OiPr)4 (5 mol %) at −20 °C for 24 h, the Sharpless epoxidation of (E)-4-cyclohexyl-2-buten-1-ol produced (2R,3R)-4-cyclohexyl-2,3-epoxy-1-butanol in 87% isolated yield [1]. This stereoselective transformation enabled a nine-step synthesis achieving 28% overall yield of the bioactive stereoisomer of cyclohexylnorstatine [1]. Procurement of stereodefined 1-cyclohexyl-2-buten-1-ol (CAS 79605-62-2) is essential for analogous asymmetric epoxidation applications where stereochemical fidelity at the carbinol center is required.
| Evidence Dimension | Sharpless asymmetric epoxidation yield of allylic alcohol substrate |
|---|---|
| Target Compound Data | Not directly measured; compound serves as stereochemical comparator scaffold |
| Comparator Or Baseline | (E)-4-cyclohexyl-2-buten-1-ol (C1 positional isomer): 87% isolated yield of (2R,3R)-epoxide |
| Quantified Difference | Positional isomerism (C1 vs. C4 allylic alcohol) alters epoxidation regioselectivity and downstream stereochemical outcomes |
| Conditions | d-(−)-DIPT (7.5 mol %), Ti(OiPr)4 (5 mol %), TBHP, −20 °C, 24 h; nine-step total synthesis |
Why This Matters
This study demonstrates the synthetic utility of cyclohexyl-butenol scaffolds in producing high-value chiral pharmaceutical intermediates with defined stereochemistry—a capability not shared by saturated cyclohexyl alcohols.
- [1] Pastó, M., Castejón, P., Moyano, A., Pericàs, M. A., & Riera, A. (1996). A Catalytic Asymmetric Synthesis of Cyclohexylnorstatine. The Journal of Organic Chemistry, 61(17), 6033–6037. View Source
